molecular formula C10H12FNO B13040740 8-Fluoro-6-methylchroman-4-amine

8-Fluoro-6-methylchroman-4-amine

Cat. No.: B13040740
M. Wt: 181.21 g/mol
InChI Key: CSYWACIANDUHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-6-methylchroman-4-amine is a chemical compound with the molecular formula C10H12FNO It is a derivative of chroman, a bicyclic organic compound, and features a fluorine atom at the 8th position and a methyl group at the 6th position on the chroman ring

Preparation Methods

The synthesis of 8-Fluoro-6-methylchroman-4-amine can be achieved through several synthetic routes. One common method involves the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides. This reaction can be carried out at ambient temperature without the need for a catalyst, resulting in the formation of chromonyl-substituted α-aminophosphine oxides . Another approach involves the use of aliphatic amines or aminoalcohols at higher temperatures (around 80°C) to produce phosphinoyl-functionalized 3-aminomethylene chromanones .

Chemical Reactions Analysis

8-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Fluoro-6-methylchroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

8-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3

InChI Key

CSYWACIANDUHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)OCCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.